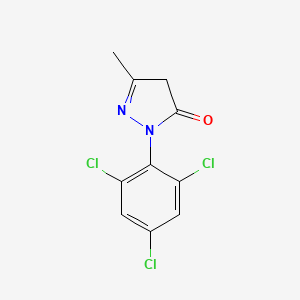
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(2,4,6-trichlorophenyl)-
Vue d'ensemble
Description
5-Methyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methyl group at position 5 and a 2,4,6-trichlorophenyl group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(2,4,6-trichlorophenyl)- typically involves the reaction of 2,4,6-trichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with acetic anhydride to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
5-Methyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(2,4,6-trichlorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one: Similar in structure but with an amino group instead of a methyl group.
2,4,6-Trichlorophenylhydrazine: A precursor in the synthesis of various pyrazole derivatives.
2,4,6-Trichlorophenylhydrazone: An intermediate in the synthesis of pyrazole compounds.
Uniqueness
5-Methyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
14657-25-1 |
|---|---|
Formule moléculaire |
C10H7Cl3N2O |
Poids moléculaire |
277.5 g/mol |
Nom IUPAC |
5-methyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H7Cl3N2O/c1-5-2-9(16)15(14-5)10-7(12)3-6(11)4-8(10)13/h3-4H,2H2,1H3 |
Clé InChI |
MRQNFRMHWBTRGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1)C2=C(C=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













